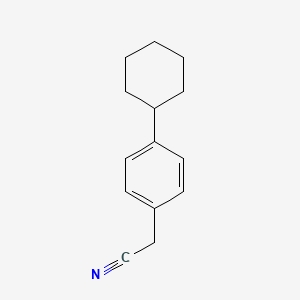

2-(4-Cyclohexylphenyl)acetonitrile

Overview

Description

2-(4-Cyclohexylphenyl)acetonitrile is a chemical compound . It is used in various applications, including as a bulk and research quantity manufacturer . It has a variety of chemical properties, including structure, melting point, boiling point, density, molecular formula, and molecular weight .

Synthesis Analysis

The synthesis of 2-(4-Cyclohexylphenyl)acetonitrile involves several steps. One method involves the Friedel-Crafts reaction of cyclohexylbenzene with ethyl α-chloro-α-(methylthio) acetate and α-chloro-α-(methylthio) acetonitrile . Another method involves the use of Cu(OAc)2 as the catalyst, with acetonitrile serving as the solvent and the CN source .Molecular Structure Analysis

The molecular formula of 2-(4-Cyclohexylphenyl)acetonitrile is C14H17N . The molecular weight is 199.3 .Chemical Reactions Analysis

Acetonitrile, a key component in the synthesis of 2-(4-Cyclohexylphenyl)acetonitrile, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . It has been used in the development of new methods for the synthesis of a variety of important compounds .Scientific Research Applications

- Acetonitrile serves as an essential intermediate in organic synthesis. Its conversion reactions have become attractive in recent years. Specifically, electrochemical conversions involving acetonitrile are powerful tools for producing nitrogen-containing or nitrile-containing compounds due to its good conductivity and eco-friendly features .

- Acetonitrile is widely used as a common solvent in organic synthesis. Its enrichment, low cost, and excellent solvent properties make it a go-to choice for researchers .

- The methyl proton of acetonitrile is faintly acidic, allowing it to be deprotonated and form nucleophiles. Cleavage of the H-CH₂CN bond generates •CN or •CH₂CN radicals, making acetonitrile an important synthon in various organic reactions .

Organic Synthesis and Cyanomethylation

Solvent Properties

Hydrolysis and Synthon Formation

Hydrolysis of Esters and Nitriles

Mechanism of Action

While the specific mechanism of action for 2-(4-Cyclohexylphenyl)acetonitrile is not detailed in the search results, acetonitrile, a key component, has been studied extensively. Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Safety and Hazards

While specific safety and hazard information for 2-(4-Cyclohexylphenyl)acetonitrile is not available, it’s important to note that acetonitrile, a key component, is considered hazardous. It is highly flammable and can cause serious eye irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

2-(4-cyclohexylphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h6-9,13H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBNFPZJBCKFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclohexylphenyl)acetonitrile | |

CAS RN |

29030-58-8 | |

| Record name | 2-(4-cyclohexylphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840480.png)

![8-bromo-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2840482.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2840483.png)

![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2840485.png)

![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)

![(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2840489.png)

![3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2840490.png)

![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(5-methylpyridin-2-yl)urea](/img/structure/B2840491.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2840492.png)